1-(1-Methylpiperidin-4-yl)piperidin-4-one
Overview
Description
“1-(1-Methylpiperidin-4-yl)piperidin-4-one” is a chemical compound that is widely used in the artificial fibre industry. It is polymerizable and used as nylon precursors . It has excellent applications as solvents and as intermediates for organic synthesis . It is also used in the aqueous carrier medium and amide penetrants in inks and water-soluble paints .
Synthesis Analysis
Piperidones are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives . The pipiridone analogs that are synthesized have been bio-assayed for their varied activity .Molecular Structure Analysis
The molecular structure of “1-(1-Methylpiperidin-4-yl)piperidin-4-one” can be represented by the IUPAC name 1-methyl-4-(1-methylpiperidin-4-yl)piperazine . The InChI code is 1S/C11H23N3/c1-12-5-3-11(4-6-12)14-9-7-13(2)8-10-14/h11H,3-10H2,1-2H3 . The molecular formula is C11H23N3 and the molecular weight is 197.32 g/mol .Chemical Reactions Analysis
The reaction of the free base form of PHP with [11C]methyl trifluoromethanesulfonate at room temperature in N,N-dimethylformamide, followed by high-performance liquid chromatography (HPLC) purification, provided [11C]PMP in 57% radiochemical yield, > 99% radiochemical purity, and > 1500 Ci/mmol at the end of synthesis .Physical And Chemical Properties Analysis
The physical form of “1-(1-Methylpiperidin-4-yl)piperidin-4-one” is solid . The molecular weight is 197.32 g/mol . The XLogP3-AA is 0.7 , which indicates its lipophilicity. It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count . It has 1 rotatable bond count . The topological polar surface area is 9.7 Ų , which indicates its polarity.Scientific Research Applications
Antibacterial Evaluation
1-(1-Methylpiperidin-4-yl)piperidin-4-one derivatives exhibit significant antibacterial properties. A study synthesized various derivatives of this compound and found them to be effective in antibacterial evaluations, highlighting their potential as agents in combating bacterial infections (Aziz‐ur‐Rehman et al., 2017).
Arthropod Repellent Applications
The compound has been found useful in the synthesis of optically active arthropod repellents. These repellents, effective against blood-feeding arthropods like mosquitoes, are crucial in controlling the spread of diseases such as malaria (Klun, Ma, & Gupta, 2000).
Thermochemistry Studies
In thermochemistry, methylpiperidine derivatives, closely related to 1-(1-Methylpiperidin-4-yl)piperidin-4-one, have been studied for their stability and conformational behavior. This research enhances the understanding of chemical properties and reactivity of such compounds (Silva, Cabral, Gomes, & Gomes, 2006).
CGRP Receptor Inhibitor Synthesis
The compound is instrumental in the synthesis of potent CGRP receptor antagonists, which have implications in treating migraines and other neurological disorders (Cann et al., 2012).
Synthesis of New Analogues
1-(1-Methylpiperidin-4-yl)piperidin-4-one is used in the synthesis of new analogues like diphenylpyraline, which have potential applications in medicinal chemistry (Weis, Kungl, & Seebacher, 2003).
Asymmetric Synthesis
The compound plays a role in the asymmetric synthesis of aminoalkyl piperidines, which are important in the development of various pharmaceutical agents (Froelich et al., 1996).
Structural Analysis
Structural analysis of its derivatives provides insights into the interrelationship between structure, reactivity, and spectroscopic characteristics, important for pharmaceutical development (Unkovskii et al., 1973).
Antioxidant and Antimicrobial Potential
Derivatives of 1-(1-Methylpiperidin-4-yl)piperidin-4-one exhibit notable antioxidant and antimicrobial properties, suggesting their utility in developing new therapeutic agents (Harini et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(1-methylpiperidin-4-yl)piperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-12-6-2-10(3-7-12)13-8-4-11(14)5-9-13/h10H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOXFJQPAJRFJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCC(=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methylpiperidin-4-yl)piperidin-4-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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